GlyRS-IN-1
CAS No.:
Cat. No.: VC0006679
Molecular Formula: C12H17N7O7S
Molecular Weight: 403.37 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C12H17N7O7S |
---|---|
Molecular Weight | 403.37 g/mol |
IUPAC Name | [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-(2-aminoacetyl)sulfamate |
Standard InChI | InChI=1S/C12H17N7O7S/c13-1-6(20)18-27(23,24)25-2-5-8(21)9(22)12(26-5)19-4-17-7-10(14)15-3-16-11(7)19/h3-5,8-9,12,21-22H,1-2,13H2,(H,18,20)(H2,14,15,16)/t5-,8-,9-,12-/m1/s1 |
Standard InChI Key | AMWPZASLDLLQFT-JJNLEZRASA-N |
Isomeric SMILES | C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COS(=O)(=O)NC(=O)CN)O)O)N |
SMILES | C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COS(=O)(=O)NC(=O)CN)O)O)N |
Canonical SMILES | C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COS(=O)(=O)NC(=O)CN)O)O)N |
Chemical Structure and Physicochemical Properties
GlyRS-IN-1 possesses the molecular formula and a molecular weight of 403.37 g/mol . The compound features a sulfonylurea moiety and a glycosyl group, which contribute to its binding affinity for GlyRS (Figure 1). Its solubility in dimethyl sulfoxide (DMSO) is reported as 100 mg/mL (247.91 mM), facilitating its use in in vitro assays .
Table 1: Physicochemical Properties of GlyRS-IN-1
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 403.37 g/mol |
Solubility (DMSO) | 100 mg/mL |
Purity | 98.14% |
CAS Number | 112921-11-6 |
The synthesis of GlyRS-IN-1 involves multi-step organic reactions, including sulfonylation and glycosylation processes. While detailed synthetic routes remain proprietary, the patent highlights iterative optimization to enhance selectivity for GlyRS over other aminoacyl-tRNA synthetases .
Mechanism of Action
GlyRS-IN-1 inhibits glycyl-tRNA synthetase (GlyRS), an enzyme responsible for catalyzing the attachment of glycine to its cognate tRNA during protein synthesis. By binding to the enzyme’s active site, GlyRS-IN-1 prevents the formation of glycyl-tRNA, thereby halting translation in prokaryotic cells . This mechanism underlies its antibacterial activity, as bacterial proliferation relies heavily on uninterrupted protein synthesis.
In eukaryotic systems, GlyRS-IN-1 modulates amino acid signaling pathways. GlyRS interacts with mTOR, a kinase central to cell growth and metabolism. Studies in bovine mammary epithelial cells (BMECs) demonstrate that GlyRS knockdown abolishes methionine-induced activation of mTOR-S6K1/4EBP1 signaling, which regulates milk protein and fat synthesis . GlyRS-IN-1 thus disrupts nutrient-sensing pathways, offering potential applications in metabolic disorders and oncology.
Biological Activities and Pharmacological Effects
Antibacterial Activity
GlyRS-IN-1 inhibits the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 2–8 µg/mL against Staphylococcus aureus and Escherichia coli . Its bactericidal effects correlate with tRNA charging inhibition, leading to ribosomal stalling and proteotoxic stress.
Metabolic Regulation
In BMECs, GlyRS-IN-1 reduces milk protein synthesis by 40–60% and lipid accumulation by 30–50% at 10 µM . These effects are mediated through mTOR pathway suppression, highlighting its role in nutrient-responsive processes.
Cytotoxicity Profile
Preliminary toxicity assays indicate an IC₅₀ of >50 µM in human hepatocytes, suggesting a favorable therapeutic window for antimicrobial applications .
Applications in Research and Therapy
Antibacterial Drug Development
GlyRS-IN-1 serves as a lead compound for novel antibiotics targeting tRNA synthetases, a validated drug target class. Its selectivity for bacterial GlyRS over human isoforms remains under investigation.
Metabolic Disease Research
By inhibiting mTOR signaling, GlyRS-IN-1 provides a tool to study amino acid sensing in obesity, diabetes, and cancer cachexia.
Agricultural Biotechnology
In dairy science, GlyRS-IN-1 could modulate milk production efficiency by regulating mammary epithelial cell metabolism .
Comparative Analysis with Related Inhibitors
Table 2: Aminoacyl-tRNA Synthetase Inhibitors
Compound | Target Enzyme | Mechanism | Unique Features |
---|---|---|---|
GlyRS-IN-1 | Glycyl-tRNA synthetase | Competitive active-site inhibition | Dual antibacterial/metabolic effects |
Mupirocin | Isoleucyl-tRNA synthetase | tRNA charging blockade | Topical use against S. aureus |
Tavaborole | Leucyl-tRNA synthetase | Oxaborole tRNA trapping | FDA-approved for onychomycosis |
GlyRS-IN-1 distinguishes itself through its dual impact on protein synthesis and mTOR signaling, whereas other inhibitors (e.g., mupirocin) exhibit narrower antibacterial specificity .
Research Findings and Data
Table 3: Key Studies on GlyRS-IN-1
Future Directions
Further research should address:
-
Structural Characterization: Resolve the GlyRS-IN-1/GlyRS co-crystal structure to guide rational drug design.
-
In Vivo Efficacy: Evaluate pharmacokinetics and toxicity in animal models of infection and metabolic disease.
-
Synergistic Combinations: Test GlyRS-IN-1 alongside β-lactams or mTOR inhibitors to enhance therapeutic outcomes.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume